molecular formula C20H17F2N3O4 B2628890 [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 502891-17-0

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2628890
CAS No.: 502891-17-0
M. Wt: 401.37
InChI Key: DDAKIIWMQZVTSZ-UHFFFAOYSA-N
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Description

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a carbamoyl group, and difluorophenyl substituents. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the naphthyridine intermediate with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the carbamoyl-substituted naphthyridine with methyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the naphthyridine core.

    Reduction: Reduced forms of the carbamoyl and naphthyridine groups.

    Substitution: Substituted derivatives with various functional groups replacing the difluorophenyl group.

Scientific Research Applications

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but lacks the methyl group on the naphthyridine core.

    [(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a quinoline core instead of naphthyridine.

Uniqueness

[(2,4-difluorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4/c1-3-25-9-14(18(27)13-6-4-11(2)23-19(13)25)20(28)29-10-17(26)24-16-7-5-12(21)8-15(16)22/h4-9H,3,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKIIWMQZVTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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